(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine

Catalog No.
S12235012
CAS No.
M.F
C15H17N3
M. Wt
239.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine

Product Name

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methanamine

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

InChI

InChI=1S/C15H17N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-10,16H2,1H3

InChI Key

VVCXRJKADSJLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CN

The compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine is a complex organic molecule characterized by its unique structure, which combines an indole derivative (indolin) with a pyridine ring. This compound features a methanamine group that further enhances its potential for biological activity. The presence of both nitrogen-containing heterocycles contributes to its diverse chemical properties and potential applications in medicinal chemistry.

The chemical reactivity of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine can accept protons, making it useful in acid-base chemistry.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules or polymers, particularly in the presence of aldehydes or ketones.

These reactions are often mediated by specific enzymes in biological systems, highlighting the importance of this compound in metabolic pathways

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine has shown promising biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways.
  • Neuroprotective Effects: Its structure suggests potential interactions with neurotransmitter systems, which could provide neuroprotective benefits.
  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine can be achieved through several methods:

  • Multicomponent Reactions: Utilizing starting materials like indoles and pyridines in a one-pot reaction can yield the desired compound efficiently.
  • Stepwise Synthesis: This involves synthesizing the indole and pyridine intermediates separately before combining them through coupling reactions.
  • Functional Group Modifications: Existing indole or pyridine derivatives can be modified to introduce the methanamine functionality.

These methods allow for the optimization of yield and purity during synthesis .

The applications of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine span several fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new therapeutic agents.
  • Chemical Biology: It can be used to probe biological systems due to its ability to interact with various biomolecules.
  • Material Science: Its unique structural properties may find applications in creating novel materials with specific functionalities .

Interaction studies involving (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine often focus on:

  • Protein-Ligand Interactions: Investigating how this compound binds to target proteins can reveal insights into its mechanism of action.
  • Receptor Binding Studies: Understanding its affinity for neurotransmitter receptors could elucidate its neuroprotective effects.

These studies typically employ techniques such as molecular docking simulations and in vitro binding assays to assess interaction dynamics .

Several compounds share structural similarities with (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine, including:

Compound NameKey FeaturesUnique Aspects
2-MethylpyridineContains a pyridine ringLacks the indole structure
Indole DerivativesComposed of an indole coreVaries in functional groups attached
4-AminoquinolineContains an amino group and quinoline structureDifferent heterocyclic system

These compounds highlight the uniqueness of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine, particularly its combination of both indole and pyridine functionalities, which may contribute to its distinct biological activities and potential applications .

The IUPAC name (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine systematically describes its molecular framework:

  • A pyridine ring substituted at position 2 with a methyl group and at position 6 with an indolin-1-yl group.
  • A methanamine (-CH2NH2) side chain at position 3.

The indolin-1-yl moiety consists of a fused bicyclic system (benzene + pyrrolidine), where the pyrrolidine nitrogen links to the pyridine ring. This connectivity distinguishes it from simpler pyridine derivatives, such as (3-Methylpyridin-2-yl)methanamine hydrochloride, which lacks the indoline substitution.

Table 1: Structural Comparison with Analogous Compounds

CompoundPyridine Substitution (Position)Heterocyclic GroupFunctional Group
Target Compound2-methyl, 6-indolin-1-ylIndolineMethanamine
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol4-methyl, 6-indolin-1-ylIndolineMethanol
[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine6-imidazolylImidazoleMethanamine

The methanamine group enhances hydrogen-bonding potential, a feature shared with [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine, which has demonstrated bioactivity in preclinical studies.

Historical Context in Heterocyclic Compound Research

The integration of pyridine and indoline motifs builds upon decades of heterocyclic chemistry advancements:

  • Pyridine derivatives gained prominence in the mid-20th century for their electron-deficient aromatic systems, enabling diverse substitution patterns.
  • Indoline scaffolds emerged as privileged structures in the 1990s due to their prevalence in natural alkaloids and synthetic pharmaceuticals.

The strategic combination of these systems, as seen in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine, reflects modern synthetic strategies to optimize target engagement. For instance, (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine exemplifies early attempts to merge indole and pyridine pharmacophores, though with less structural complexity.

Significance in Medicinal Chemistry

This compound’s structural features suggest multiple therapeutic avenues:

  • Neurological Targets: The methanamine group may interact with monoamine transporters or receptors, analogous to pyridine-containing antidepressants.
  • Kinase Inhibition: Indoline-pyridine hybrids have shown promise as tyrosine kinase inhibitors in cancer research.
  • Selectivity Optimization: The 2-methyl group could reduce metabolic degradation compared to unsubstituted pyridines, as observed in (3-Methylpyridin-2-yl)methanamine hydrochloride.

Ongoing research aims to leverage its dual heterocyclic system for multitarget therapies, a paradigm shift from single-target agents.

Traditional multi-step synthetic approaches to (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine typically involve sequential construction of the heterocyclic frameworks through established methodologies. These approaches often commence with the preparation of substituted pyridine intermediates, followed by regioselective introduction of the indoline substituent [1].

A representative synthetic sequence involves the initial preparation of 2-methylpyridine-3-carboxylic acid through oxidative transformation of the methyl group, followed by Curtius rearrangement to introduce the amino functionality. The resulting 2-methylpyridin-3-amine can then be subjected to selective bromination at the 5-position using N-bromosuccinimide in the presence of appropriate solvents and temperature control [1].

The introduction of the indoline moiety traditionally requires activation of the pyridine ring through halogenation, followed by nucleophilic aromatic substitution with indoline derivatives. This approach often suffers from competitive side reactions and requires careful optimization of reaction conditions to achieve acceptable yields. Temperature control is particularly critical, as elevated temperatures can lead to decomposition of sensitive intermediates [2].

Traditional approaches also involve the use of protecting group strategies to control reactivity and selectivity. The amino group in the pyridine ring may require temporary protection during subsequent synthetic transformations to prevent unwanted side reactions. Common protecting groups include acetyl, Boc (tert-butoxycarbonyl), and Cbz (carbobenzyloxy) derivatives, each offering different stability profiles under various reaction conditions [3].

One significant limitation of traditional multi-step approaches is the overall synthetic efficiency, as multiple purification steps are required between transformations. Each step typically involves work-up procedures, solvent removal, and purification by column chromatography or recrystallization, leading to cumulative yield losses and extended synthetic sequences [3].

Novel Catalytic Coupling Approaches

The development of palladium-catalyzed cross-coupling methodologies has revolutionized the synthesis of complex heterocyclic compounds, including (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine derivatives. These modern approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional methods [4] [5].

Suzuki-Miyaura coupling reactions have emerged as particularly powerful tools for constructing the carbon-nitrogen bonds required in this target molecule. The use of 5-bromo-2-methylpyridin-3-amine as a coupling partner with appropriate indoline-derived boronic acid derivatives enables direct formation of the desired connectivity pattern. Optimal conditions typically involve palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate in combination with electron-rich phosphine ligands [1].

Base selection plays a crucial role in the success of these coupling reactions. Potassium phosphate and sodium carbonate have proven particularly effective, providing sufficient basicity to facilitate transmetallation while maintaining compatibility with sensitive functional groups. The choice of solvent system significantly impacts reaction efficiency, with toluene-water mixtures (2:1 to 4:1 ratios) providing optimal results under reflux conditions [1].

More advanced catalytic approaches involve the use of palladium(II)-catalyzed oxidative coupling reactions between N-aryl-2-aminopyridines and internal alkynes. This methodology enables direct construction of indole-pyridine hybrid structures through ortho C-H activation processes. The reaction proceeds through formation of metallacyclic intermediates, followed by reductive elimination to form the desired carbon-carbon bonds [4].

Copper(I) halides have proven effective as co-catalysts in these transformations, serving to suppress undesired side reactions and enhance reaction rates. The mechanism involves initial coordination of the copper center to the nitrogen-containing heterocycle, facilitating subsequent palladium-catalyzed C-H activation. Optimal copper loadings typically range from 10 to 20 mol percent, with copper(I) iodide showing superior performance compared to other copper salts [4].

Recent developments in catalytic methodology have focused on the development of rhodium-catalyzed approaches for the synthesis of N-(2-pyridyl)indoles. These reactions proceed through similar C-H activation mechanisms but offer complementary substrate scope and reaction conditions. Rhodium catalysts often demonstrate superior functional group tolerance, particularly with respect to electron-withdrawing substituents on the aromatic rings [4].

The optimization of catalytic coupling reactions requires systematic investigation of multiple reaction parameters. Temperature control is critical, with most reactions proceeding optimally in the range of 80-120°C. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and formation of undesired side products [6].

Solvent Optimization in Ring Closure Reactions

Solvent selection represents a critical parameter in the successful synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine, particularly for ring closure reactions that form the indoline framework. The choice of solvent affects reaction kinetics, selectivity, and product isolation, making systematic optimization essential for achieving high yields [7] [8].

Polar aprotic solvents have demonstrated superior performance in many ring closure reactions involving nitrogen-containing heterocycles. Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) are particularly effective for reactions proceeding through ionic mechanisms, as these solvents stabilize charged intermediates and transition states through favorable solvation effects [8].

High-temperature solvents are often required for challenging cyclization reactions. The selection of appropriate high-boiling solvents is crucial for maintaining reaction temperature while preventing substrate decomposition. A systematic study of solvent effects on gold(I)-catalyzed cyclization reactions demonstrated that DMSO and DMF provide optimal results compared to lower-boiling alternatives such as toluene [8].

The dielectric constant of the solvent plays a fundamental role in determining reaction outcomes for cyclization processes. Solvents with higher dielectric constants facilitate reactions proceeding through polar transition states, while lower dielectric constant solvents may favor alternative mechanistic pathways. This relationship has been quantitatively demonstrated through computational studies of cyclization reactions [8].

Solvent mixtures often provide superior results compared to single-component systems. The combination of polar and non-polar solvents can optimize solubility of both starting materials and products while maintaining appropriate reaction kinetics. For example, dichloromethane-dimethylformamide mixtures (4:1 to 5:1 ratios) have proven effective for many heterocyclic synthesis applications [7].

Water has emerged as an unexpectedly effective solvent for certain types of ring closure reactions, particularly those involving radical mechanisms. The high cohesive energy density of water forces conformational changes that can accelerate cyclization processes. Triethylborane-induced atom-transfer radical cyclization reactions demonstrate dramatically improved yields when conducted in aqueous media compared to organic solvents [9].

Ring-closing metathesis (RCM) reactions require careful solvent optimization to balance catalyst stability with reaction efficiency. Dichloromethane remains the most commonly employed solvent for RCM applications, providing optimal dissolution of ruthenium catalysts while maintaining appropriate reaction rates. However, the addition of small amounts of dimethylformamide (typically 10-20% by volume) can enhance reaction outcomes for challenging substrates [7].

Solvent effects on catalyst decomposition represent a critical consideration in optimization studies. Many catalytic systems are sensitive to trace impurities present in solvents, necessitating rigorous purification procedures. The use of molecular sieves or other drying agents is often required to maintain catalyst activity throughout the reaction period [7].

Temperature-dependent solvent effects require systematic investigation across the operational temperature range. Some solvents that provide optimal results at room temperature may become problematic at elevated temperatures due to decomposition or unfavorable equilibrium shifts. Conversely, certain solvent systems only become effective above specific threshold temperatures [10].

Purification and Isolation Techniques

The purification and isolation of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine requires specialized techniques due to the compound's structural complexity and potential for degradation during processing. A comprehensive approach combining multiple purification methodologies is typically necessary to achieve pharmaceutical-grade purity [3] [11].

Column chromatography represents the primary purification technique for this class of compounds. Silica gel chromatography using gradient elution systems provides effective separation of the target compound from synthetic impurities and unreacted starting materials. Optimal mobile phase compositions typically involve mixtures of hexane and ethyl acetate, with gradient progressions from 3:1 to 1:1 ratios providing superior resolution [11].

The selection of appropriate stationary phase materials is crucial for achieving efficient separations. Standard silica gel (230-400 mesh) provides adequate resolution for most applications, while high-performance silica gel with smaller particle sizes (10-40 μm) offers enhanced separation efficiency at the cost of increased back-pressure and solvent consumption [11].

Ion-exchange chromatography provides complementary selectivity for compounds containing ionizable functional groups. The amino groups present in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine can interact with cation-exchange resins, enabling separation based on charge differences. This technique is particularly useful for removing trace impurities that co-elute during normal-phase chromatography [11].

Preparative high-performance liquid chromatography (HPLC) offers superior resolution and reproducibility for final purification steps. Reversed-phase C18 columns provide excellent retention and selectivity for this compound class, with acetonitrile-water mobile phases enabling fine-tuning of retention times and peak shapes. The addition of trifluoroacetic acid (0.1% by volume) to the mobile phase enhances peak symmetry and improves separation efficiency [11].

Crystallization remains an essential technique for obtaining high-purity samples suitable for characterization and biological evaluation. The selection of appropriate crystallization solvents requires systematic screening of different solvent systems to identify conditions that provide optimal crystal quality and yield [12] [13].

Solvent selection for crystallization follows established principles based on solubility relationships and intermolecular interactions. The target compound should exhibit high solubility in the chosen solvent at elevated temperatures and significantly reduced solubility at lower temperatures. Common crystallization solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or other co-solvents [12].

The crystallization process requires careful control of cooling rates to achieve optimal crystal formation. Slow cooling (1-2°C per hour) typically produces larger, well-formed crystals with superior purity compared to rapid cooling protocols. However, the optimal cooling rate must be determined empirically for each solvent system and compound [13].

Recrystallization procedures provide additional purification through selective dissolution and precipitation cycles. This technique is particularly effective for removing trace impurities that co-crystallize with the target compound during initial crystallization attempts. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity standards [13].

Sublimation offers an alternative purification approach for compounds with appropriate vapor pressure characteristics. This technique provides exceptional purity through direct solid-to-vapor-to-solid phase transitions, effectively removing non-volatile impurities. However, the high temperatures required for sublimation may not be compatible with thermally sensitive compounds [14].

Lyophilization (freeze-drying) serves as a final processing step to remove residual solvents and obtain the compound in a stable, solid form. This technique is particularly valuable for compounds that form hydrates or are prone to oxidative degradation in solution. The lyophilization process requires optimization of freezing and drying parameters to maintain compound integrity [3].

Quality control procedures must be implemented throughout the purification process to monitor compound purity and identity. Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural confirmation, while analytical HPLC enables quantitative purity assessment. Mass spectrometry confirms molecular weight and can detect low-level impurities not visible by other analytical techniques [3].

The development of scalable purification procedures requires consideration of economic and environmental factors. Solvent recovery and recycling systems can significantly reduce purification costs while minimizing environmental impact. The selection of environmentally benign solvents, where possible, aligns with green chemistry principles and regulatory preferences [14].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.142247555 g/mol

Monoisotopic Mass

239.142247555 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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